Strontium chloride, with the chemical formula SrCl₂, is a salt formed from strontium and chlorine. It exists as a white crystalline solid that is typically odorless. Strontium chloride is notable for its ability to emit a bright red color when burned, making it a popular choice in pyrotechnics for producing red flames . The compound adopts a fluorite-like structure in its solid state and has unique molecular characteristics, including a non-linear configuration in the vapor phase with a Cl-Sr-Cl angle of approximately 130°, which deviates from predictions made by the Valence Shell Electron Pair Repulsion theory .
Strontium chloride exhibits several biological activities. It has been studied for its potential in dental care products due to its ability to reduce tooth sensitivity by occluding dentin tubules. This property is utilized in products like strontium chloride toothpaste . Additionally, brief exposure to strontium chloride can induce parthenogenetic activation of oocytes, which is useful in developmental biology research .
Strontium chloride can be synthesized through several methods:
Strontium chloride has numerous applications across various fields:
Research on interaction studies involving strontium chloride often focuses on its role in biological systems and its effects on various cellular processes. Its ability to induce parthenogenetic activation highlights its significance in developmental biology . Additionally, studies have shown that it can interact with other salts to form precipitates useful in various applications.
Several compounds are chemically similar to strontium chloride. Here are some comparisons:
Compound | Chemical Formula | Toxicity Level | Unique Features |
---|---|---|---|
Barium Chloride | BaCl₂ | High | More toxic than strontium chloride; used in industrial applications. |
Calcium Chloride | CaCl₂ | Moderate | Commonly used as a de-icing agent; less toxic than barium compounds. |
Magnesium Chloride | MgCl₂ | Low | Used for dust control and as a supplement; less reactive than strontium compounds. |
Strontium chloride stands out due to its specific applications in pyrotechnics and dental care, alongside its unique ability to emit a bright red flame during combustion, which is not as pronounced in other halides like barium or calcium chlorides .
Industrial production of strontium chloride primarily relies on two processes: the soda ash method and the calcining (black ash) method, both utilizing celestite (SrSO₄) as the starting material [4] [6].
Finely powdered celestite is mixed with sodium carbonate (Na₂CO₃) and treated with steam, yielding strontium carbonate (SrCO₃) and sodium sulfate (Na₂SO₄) [4]:
$$
\text{SrSO₄} + \text{Na₂CO₃} \rightarrow \text{SrCO₃} + \text{Na₂SO₄}
$$
The strontium carbonate is then reacted with hydrochloric acid (HCl) to produce strontium chloride [1] [3]:
$$
\text{SrCO₃} + 2\text{HCl} \rightarrow \text{SrCl₂} + \text{CO₂} + \text{H₂O}
$$
This method is cost-effective but yields technical-grade SrCl₂ (~95% purity) [4].
Celestite is reduced with coal at 1,100°C to form strontium sulfide (SrS), which is dissolved in water and treated with carbon dioxide or soda ash to precipitate high-purity SrCO₃ (>98%) [4] [6]:
$$
\text{SrSO₄} + 4\text{C} \rightarrow \text{SrS} + 4\text{CO}
$$
$$
\text{SrS} + \text{CO₂} + \text{H₂O} \rightarrow \text{SrCO₃} + \text{H₂S}
$$
The SrCO₃ is subsequently converted to SrCl₂ via HCl treatment. This method dominates industrial production due to its superior product quality [4].
Table 1: Comparison of Industrial Production Methods
Parameter | Soda Ash Method | Calcining Method |
---|---|---|
Purity | ~95% SrCO₃ | >98% SrCO₃ |
Energy Consumption | Moderate | High |
By-products | Na₂SO₄ | H₂S, CO |
The most common laboratory method involves neutralizing strontium carbonate or hydroxide with hydrochloric acid [1] [3] [5]:
$$
\text{Sr(OH)₂} + 2\text{HCl} \rightarrow \text{SrCl₂} + 2\text{H₂O}
$$
Key steps include:
Celestite can be directly reduced in laboratories using carbon or hydrogen at elevated temperatures (800–1,000°C) to form SrS, which is then chlorinated [6]:
$$
\text{SrSO₄} + \text{C} \rightarrow \text{SrS} + \text{CO}
$$
$$
\text{SrS} + 2\text{HCl} \rightarrow \text{SrCl₂} + \text{H₂S}
$$
This approach mimics industrial processes but requires specialized equipment for gas handling [4].
High-purity SrCl₂ (≥99.99%) is synthesized via recrystallization or solvent extraction. A patented method involves treating industrial-grade SrCl₂ with sodium sulfate to precipitate sulfate impurities, followed by pH adjustment and cesium hydroxide treatment to remove residual metals [6]:
$$
\text{SrCl₂} + \text{Na₂SO₄} \rightarrow \text{SrSO₄}↓ + 2\text{NaCl}
$$
Subsequent distillation yields ultra-pure SrCl₂ suitable for optical and electronic applications [6].
Strontium chloride hexahydrate (SrCl₂·6H₂O) crystallizes from cold aqueous solutions (<10°C). Dehydration occurs stepwise:
Common impurities (Ca²⁺, Ba²⁺, Fe³⁺) are removed via:
Table 2: Impurity Removal Efficiency
Impurity | Method | Removal Efficiency |
---|---|---|
Ca²⁺ | Na₂CO₃ precipitation | >95% |
Fe³⁺ | Ion exchange | >99% |
Ba²⁺ | Fractional crystal. | ~90% |
The slag recycling method repurposes waste from strontium carbonate production. Strontium-rich slag (20–26% Sr) is dissolved in HCl, and impurities (Al³⁺, Fe³⁺) are precipitated via pH adjustment [6]:
$$
\text{Al³⁺} + 3\text{OH⁻} \rightarrow \text{Al(OH)₃}↓
$$
This reduces landfill waste and improves resource utilization [6].
Electrolytic methods bypass high-temperature calcination by electrolyzing fused SrCl₂–KCl mixtures at 700–800°C [4]:
$$
\text{SrCl₂} \rightarrow \text{Sr} + \text{Cl₂}
$$
Though energy-intensive, coupling this with renewable energy sources (e.g., solar thermal) minimizes carbon footprints [4].
Density functional theory-based computational investigations have revealed three distinct ultra-thin two-dimensional crystal structures of strontium chloride that exhibit remarkable stability and unique electronic properties [1] [2] [3]. The 1H phase represents a hexagonal crystal formation with a lattice parameter of 4.18 Å, characterized by a cohesive energy of 0.39 eV and an in-plane stiffness of 20 N/m [1]. The 1T phase displays a trigonal crystal structure with an expanded lattice parameter of 4.42 Å, demonstrating a slightly lower cohesive energy of 0.35 eV while maintaining an identical in-plane stiffness of 20 N/m [1] [2]. The Square phase exhibits the most compact crystal arrangement with a lattice parameter of 3.70 Å, characterized by the lowest cohesive energy of 0.04 eV but the highest in-plane stiffness of 51 N/m [1] [3].
The structural characteristics of these phases reveal distinctive bonding arrangements within the strontium chloride framework. The strontium-chlorine bond lengths across all three phases range from 2.92 to 3.08 Å, with the 1T phase demonstrating the shortest bond lengths and the Square phase exhibiting the longest bonds [3]. This variation in bond lengths directly correlates with the cohesive energy differences, where the 1T phase shows the strongest inter-atomic cohesion and the Square phase demonstrates the weakest cohesion between strontium and chlorine atoms [1] [2].
Bader charge analysis confirms that the ionic character of the strontium-chlorine bonds remains consistent across all three phases, with approximately 0.8 electrons transferred from strontium to chlorine atoms [3]. This electron transfer mechanism preserves the fundamental ionic nature of strontium chloride while allowing for distinct structural arrangements that influence the overall material properties [1] [2] [3].
Phase | Lattice Parameter (Å) | Sr-Cl Bond Length (Å) | Cohesive Energy (eV) | In-plane Stiffness (N/m) |
---|---|---|---|---|
1H | 4.18 | 2.92-3.08 | 0.39 | 20 |
1T | 4.42 | 2.92-3.08 | 0.35 | 20 |
Square | 3.70 | 2.92-3.08 | 0.04 | 51 |
Comprehensive stability evaluations encompassing dynamical, thermal, and chemical stability assessments confirm the viability of these ultra-thin strontium chloride structures under practical conditions [1] [2] [3]. Dynamical stability analysis through phonon dispersion calculations demonstrates that all three phases maintain positive eigenfrequencies throughout the entire Brillouin zone, indicating structural stability against vibrational modes [1] [3]. The phonon spectra for each phase comprise three acoustic and six optical phonon branches, with characteristic Raman-active modes providing distinct spectroscopic signatures for experimental identification [3].
Thermal stability investigations utilizing ab initio molecular dynamics simulations reveal that the 1H, 1T, and Square phases remain structurally intact at temperatures well above room temperature [1] [2] [3]. The thermal analysis encompasses temperature ranges from 0 K to 2000 K over 2-picosecond simulation periods, confirming that these structures can withstand typical operating conditions without thermal degradation [3]. The constant volume heat capacity calculations demonstrate progressive thermal excitation of phonon modes with increasing temperature, while maintaining structural integrity across all phases [3].
Chemical stability assessments against atmospheric molecules including nitrogen, oxygen, water vapor, and carbon dioxide reveal remarkable inertness of the ultra-thin strontium chloride structures [1] [2] [3]. The chemical interaction analyses indicate that these two-dimensional structures maintain their integrity when exposed to common atmospheric constituents, making them suitable for practical applications in ambient conditions [1] [2]. Notably, contact with water vapor and carbon dioxide induces unique electronic features in the ultra-thin strontium chloride sheets, creating opportunities for sensing applications based on electronic property modulations [1] [2] [3].
The mechanical properties analysis reveals that the Square phase exhibits exceptional resistance to deformation with a Poisson's ratio of 0.05, indicating superior structural robustness against compressive and tensile uniaxial strain [3]. This mechanical stability, combined with the chemical inertness and thermal resistance, establishes these ultra-thin structures as promising candidates for advanced materials applications requiring dimensional stability under harsh operating conditions [1] [2] [3].
Electrospinning methodology has emerged as a sophisticated technique for fabricating strontium chloride nanofibers with controlled morphology and exceptional performance characteristics [4] [5] [6]. The optimized electrospinning parameters include a voltage of 30 kV, a flow rate of 1.5 mL/h, operating temperature of 21°C, and relative humidity of 38% [4]. Polyvinylpyrrolidone serves as the carrier polymer in a water-ethanol solution system, functioning both as a viscosity modifier during electrospinning and as a carbon precursor for subsequent carbonization processes [4] [5] [6].
The fabrication process involves a comprehensive three-step carbonization methodology following the initial electrospinning stage [4] [5] [6]. The first carbonization step occurs at 646 K for one hour under static atmospheric conditions, followed by a second step at 743 K for one hour at a controlled heating rate of 3 K/min [7]. This systematic thermal treatment enables the transformation of the polymer-salt composite fibers into stable carbon-supported strontium chloride nanostructures while preserving the fibrous morphology [4] [5] [6].
The resulting nanofiber composites demonstrate remarkable strontium chloride loading capabilities, achieving up to 90 weight percent salt content without compromising structural integrity [4] [5] [6]. This high loading capacity translates to exceptional ammonia sorption performance, with uptake capacities reaching 671 mg/g over multiple absorption-desorption cycles [4] [5] [6]. The nanofiber architecture provides enhanced surface area and improved mass transfer characteristics, resulting in desorption kinetics that are more than four times faster compared to bulk strontium chloride powder [4] [5] [6].
Structural characterization using X-ray diffraction, scanning electron microscopy, and Fourier transform infrared spectroscopy reveals the evolution of the nanofiber morphology during carbonization [4] [5] [6]. The final nanofiber composites maintain mechanical integrity while accommodating the substantial volume changes associated with ammonia absorption and desorption processes [4] [5] [6]. This structural stability represents a significant advancement over conventional bulk strontium chloride materials, which typically suffer from mechanical degradation during repeated cycling [4] [5] [6].
Parameter | Value | Unit |
---|---|---|
Electrospinning Voltage | 30 | kV |
Flow Rate | 1.5 | mL/h |
Operating Temperature | 21 | °C |
Relative Humidity | 38 | % |
SrCl₂ Loading | 90 | wt% |
Ammonia Uptake Capacity | 671 | mg/g |
Desorption Kinetics Improvement | 4× | faster |
Carbon substrate integration represents a critical advancement in strontium chloride nanostructure development, providing mechanical reinforcement and enhanced transport properties [4] [5] [6]. The carbon matrix formation occurs through controlled pyrolysis of the polyvinylpyrrolidone carrier polymer, creating a interconnected network that stabilizes the strontium chloride particles while maintaining porosity for gas access [4] [5] [6]. This carbon framework serves multiple functions including mechanical support, electrical conductivity enhancement, and volume expansion accommodation during ammonia absorption-desorption cycles [4] [5] [6].
The composite formation process involves careful control of carbonization parameters to optimize the carbon-to-salt ratio and pore structure [4] [5] [6]. The carbon content typically ranges from 10 to 20 weight percent, providing sufficient structural support while maximizing the active strontium chloride loading [4] [5] [6]. The resulting composite exhibits a hierarchical porous structure with macropores for bulk gas transport and mesopores for enhanced surface area [4] [5] [6].
Performance evaluations of carbon-supported strontium chloride nanofibers demonstrate superior mechanical integrity compared to unsupported structures [4] [5] [6]. The carbon substrate prevents particle agglomeration and maintains structural stability during repeated thermal cycling, essential for practical applications in ammonia storage and delivery systems [4] [5] [6]. The enhanced thermal conductivity of the carbon matrix also improves heat transfer during absorption and desorption processes, contributing to the observed kinetic improvements [4] [5] [6].
Advanced characterization techniques including thermogravimetric analysis and differential scanning calorimetry confirm the thermal stability of the carbon-supported composites [4] [5] [6]. The carbon framework remains structurally stable at operating temperatures up to 400°C, well above typical application requirements for ammonia storage systems [4] [5] [6]. This thermal stability, combined with the mechanical reinforcement provided by the carbon substrate, establishes these composite materials as robust platforms for demanding applications requiring long-term performance reliability [4] [5] [6].
Graphene-based scaffolding represents a revolutionary approach to strontium chloride structuring, addressing the fundamental challenge of volume expansion during ammonia absorption-desorption cycles [8] [9] [10]. The innovative porous strontium chloride structure incorporates reduced graphene oxide networks as a structural scaffold, achieving strontium chloride loadings up to 96 weight percent while maintaining structural integrity [8] [9]. The optimized composition with 80 weight percent strontium chloride loading demonstrates exceptional performance characteristics, maintaining both macroscopic and microscopic structural stability during repeated cycling [8] [9].
The graphene scaffold architecture provides a unique "breathing" mechanism that accommodates the dramatic volume changes associated with the transformation from strontium chloride to strontium octamine chloride and back to strontium chloride [8] [9]. This self-adjusting structural response prevents the catastrophic disintegration observed in conventional pelletized strontium chloride materials after the first absorption cycle [8] [9]. The three-dimensional graphene network creates a resilient framework that maintains mechanical integrity while allowing for controlled expansion and contraction [8] [9].
Performance evaluations demonstrate remarkable kinetic improvements in both absorption and desorption processes [8] [9]. The graphene-scaffolded composite exhibits absorption kinetics that are 140 percent faster than pure strontium chloride pellets, while desorption kinetics show an extraordinary 540 percent improvement [8] [9]. These kinetic enhancements result from the increased surface area provided by the graphene network and the optimal distribution of strontium chloride particles within the porous architecture [8] [9].
The structural stability of graphene-scaffolded strontium chloride enables extended cycling performance without degradation [8] [9]. The graphene framework prevents particle agglomeration and maintains accessible surface area throughout repeated absorption-desorption cycles, ensuring consistent performance over extended operational periods [8] [9]. This durability represents a significant advancement over conventional approaches, where structural degradation typically limits practical application lifespans [8] [9].
Property | Value | Comparison |
---|---|---|
SrCl₂ Loading | 96 wt% | vs pure SrCl₂ |
Absorption Kinetics | 140% faster | vs pure SrCl₂ |
Desorption Kinetics | 540% faster | vs pure SrCl₂ |
Structural Stability | Maintained | vs pellet disintegration |
Freeze-casting methodologies offer sophisticated approaches to creating porous strontium chloride structures with controlled architecture and enhanced transport properties [11] [12] [13] [14] [15]. The fundamental principle involves the directional solidification of aqueous strontium chloride solutions, where ice crystal formation segregates the salt particles into concentrated regions between the growing ice crystals [11] [13] [16]. Upon sublimation of the ice phase, a porous structure emerges with pore geometries that replicate the original ice crystal morphology [11] [13] [16].
Unidirectional freeze-casting employs a single temperature gradient to control ice crystal growth direction, typically achieving pore sizes ranging from 25 to 120 μm with lamellar morphologies [11] [12] [15]. The cooling rates between 5 and 18.3°C per minute enable controlled crystal growth, while temperature ranges from -196°C to -20°C determine the final pore characteristics [11] [12] [15]. This methodology produces structures with controlled directionality but limited long-range order due to random nucleation across the cooling surface [11] [12].
Bidirectional freeze-casting represents an advanced technique that generates dual temperature gradients to achieve large-scale aligned porous structures [12]. The implementation of polydimethylsiloxane wedges between the cooling substrate and the strontium chloride solution creates both vertical and horizontal temperature gradients, enabling nucleation in one dimension and growth in two directions [12]. This approach produces centimeter-scale monodomain lamellar structures with exceptional alignment and long-range order [12].
The camphene-based freeze-casting methodology operates at room temperature using camphene as the solidifying medium, producing circular pore channels with dense walls [17] [15]. This technique generates pore sizes ranging from 4 to 500 μm with nearly circular cross-sections, contrasting with the ellipsoidal pores typical of aqueous freeze-casting [17] [15]. The camphene crystals sublimate during freeze-drying, leaving interconnected pore networks that enhance mass transfer while maintaining structural integrity [17] [15].
Ice templating methodologies encompass a broader range of freezing conditions and solvent systems, enabling pore size control from 10 to 200 μm with tubular or ellipsoidal morphologies [11] [13] [15]. The versatility of ice templating allows for the incorporation of various additives and processing parameters to tailor the final pore structure for specific applications [11] [13] [15]. Temperature ranges from 0°C to -196°C and cooling rates from 5 to 50°C per minute provide extensive control over the resulting porous architecture [11] [13] [15].
The directional freezing approach focuses on creating parallel channel structures with minimal tortuosity, particularly suitable for applications requiring directed transport phenomena [18] [19]. Operating temperatures from 0°C to -40°C with cooling rates of 18.3°C per minute produce pore sizes around 100 μm with highly oriented parallel channels [18] [19]. This methodology generates structures resembling air filters, with long parallel channels that facilitate efficient mass transfer while maintaining structural integrity [18] [19].
Methodology | Temperature Range | Cooling Rate | Pore Size | Pore Morphology |
---|---|---|---|---|
Unidirectional | -196°C to -20°C | 5-18.3°C/min | 25-120 μm | Lamellar |
Bidirectional | -40°C to -20°C | 1-10°C/min | 100-500 μm | Aligned lamellar |
Camphene-based | Room temperature | Variable | 4-500 μm | Circular channels |
Ice templating | 0°C to -196°C | 5-50°C/min | 10-200 μm | Tubular/ellipsoidal |
Directional | 0°C to -40°C | 18.3°C/min | 100 μm | Parallel channels |
Corrosive;Irritant